molecular formula C8H15NO B1426121 6-Oxa-2-azaspiro[4.5]decane CAS No. 86423-15-6

6-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1426121
CAS No.: 86423-15-6
M. Wt: 141.21 g/mol
InChI Key: ITHSHNHWJCXQNR-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthesis of 6-Oxa-2-azaspiro[4.5]decane involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under mild conditions and yields the desired spirocyclic compound . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available reagents and mild reaction conditions makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

6-Oxa-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSHNHWJCXQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717330
Record name 6-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86423-15-6
Record name 6-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold described in the research?

A1: The research highlights a novel method for synthesizing the this compound scaffold using a rhodium(II)-catalyzed spirocyclization reaction. [] This reaction involves cyclic α-diazocarbonyl compounds reacting with tetrahydrofuran, a common organic solvent. The reaction proceeds through a unique mechanism involving a rhodium carbene intermediate and an oxonium ylide, ultimately leading to the expansion of the tetrahydrofuran ring and formation of the desired spirocyclic structure. [] This approach offers a new route to this medicinally relevant scaffold, potentially enabling the development of novel compounds for therapeutic applications.

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